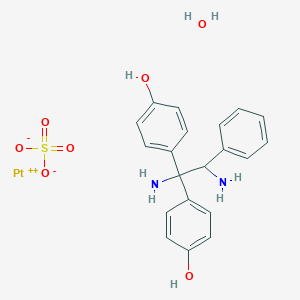
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate is a platinum-based compound with the chemical formula this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate typically involves the coordination of platinum with the ligand 1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane (Diamino-bhpe). The reaction is carried out in an aqueous medium, where platinum salts such as platinum(II) sulfate are reacted with the ligand under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the coordinated water molecule or sulfate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions are often performed under inert atmosphere conditions.
Substitution: Ligand substitution reactions are facilitated by the use of excess ligands and appropriate solvents, such as water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of Pt(IV) species, while reduction can yield Pt(0) or Pt(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: this compound is studied for its potential biological activities, such as anticancer properties.
Medicine: The compound is investigated for its potential use in chemotherapy, particularly in the treatment of platinum-resistant cancers.
Industry: this compound is used in industrial processes that require platinum-based catalysts, such as petrochemical refining and environmental remediation.
Mechanism of Action
The mechanism of action of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate involves its interaction with molecular targets, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound can interact with proteins, altering their function and contributing to its biological effects.
Comparison with Similar Compounds
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin While these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure and coordination environment
List of Similar Compounds
Cisplatin: A widely used chemotherapy drug with a simple coordination structure.
Carboplatin: A second-generation platinum-based chemotherapy drug with improved safety profile.
Oxaliplatin: A third-generation platinum-based chemotherapy drug with activity against platinum-resistant cancers.
Properties
CAS No. |
156248-29-2 |
|---|---|
Molecular Formula |
C20H22N2O7PtS |
Molecular Weight |
629.5 g/mol |
IUPAC Name |
4-[1,2-diamino-1-(4-hydroxyphenyl)-2-phenylethyl]phenol;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C20H20N2O2.H2O4S.H2O.Pt/c21-19(14-4-2-1-3-5-14)20(22,15-6-10-17(23)11-7-15)16-8-12-18(24)13-9-16;1-5(2,3)4;;/h1-13,19,23-24H,21-22H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChI Key |
NSMRISLDWJWQTG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Synonyms |
aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate aqua(1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane)sulfatoplatinum(II) Pt(diamino-BHPE)(H2O)(SO4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















